molecular formula C11H12NNaO2 B2526981 Sodium 2-(4-cyclobutylpyridin-2-yl)acetate CAS No. 2197057-12-6

Sodium 2-(4-cyclobutylpyridin-2-yl)acetate

Cat. No.: B2526981
CAS No.: 2197057-12-6
M. Wt: 213.212
InChI Key: FICJMQNYFYSEPL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-(4-cyclobutylpyridin-2-yl)acetate is an organic compound with the molecular formula C11H12NNaO2 It is a sodium salt derivative of 2-(4-cyclobutylpyridin-2-yl)acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(4-cyclobutylpyridin-2-yl)acetate typically involves the reaction of 2-(4-cyclobutylpyridin-2-yl)acetic acid with a sodium base, such as sodium hydroxide or sodium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete conversion to the sodium salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the synthesis of the precursor acid, followed by neutralization with a sodium base. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-cyclobutylpyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Sodium 2-(4-cyclobutylpyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 2-(4-cyclobutylpyridin-2-yl)acetate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(4-cyclopropylpyridin-2-yl)acetate
  • Sodium 2-(4-cyclopentylpyridin-2-yl)acetate
  • Sodium 2-(4-cyclohexylpyridin-2-yl)acetate

Uniqueness

Sodium 2-(4-cyclobutylpyridin-2-yl)acetate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

sodium;2-(4-cyclobutylpyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.Na/c13-11(14)7-10-6-9(4-5-12-10)8-2-1-3-8;/h4-6,8H,1-3,7H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICJMQNYFYSEPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=C2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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